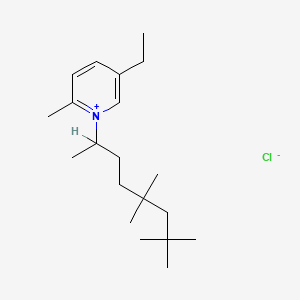![molecular formula C46H48N2O6 B3044740 5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 10038-74-1](/img/structure/B3044740.png)
5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, isopropyl groups, and imino groups attached to a binaphthalene core
Méthodes De Préparation
The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of isopropyl and methyl groups. The final steps involve the formation of imino groups through the reaction with 1-phenylethylamine. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in various biochemical reactions, influencing cellular processes. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((2,3-dimethylphenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol
- 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((4-((E)-p-tolyldiazenyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol
These compounds share similar core structures but differ in the nature and position of substituents, which can significantly affect their properties and applications .
Propriétés
Numéro CAS |
10038-74-1 |
|---|---|
Formule moléculaire |
C46H48N2O6 |
Poids moléculaire |
724.9 g/mol |
Nom IUPAC |
3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-23(2)35-31-19-25(5)37(43(51)39(31)33(41(49)45(35)53)21-47-27(7)29-15-11-9-12-16-29)38-26(6)20-32-36(24(3)4)46(54)42(50)34(40(32)44(38)52)22-48-28(8)30-17-13-10-14-18-30/h9-24,27-28,49-54H,1-8H3 |
Clé InChI |
BPXIBBNVQKIXGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O |
SMILES canonique |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O |
Key on ui other cas no. |
10038-74-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















